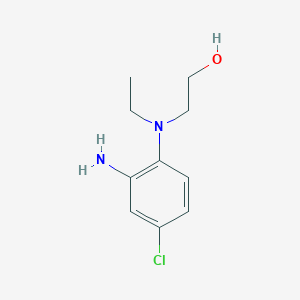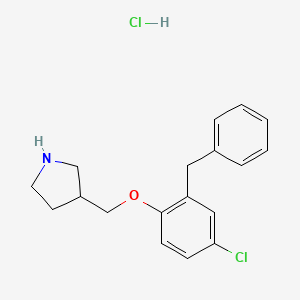
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Vue d'ensemble
Description
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis of Protected 3-Haloazetidines : Azetidines are key heterocycles in natural products and pharmaceuticals. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid is synthesized using a one-pot, gram-scale strain-release reaction. This intermediate is pivotal in creating high-value azetidine-3-carboxylic acid derivatives (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).
Development of Antibacterial Agents : Derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, a related compound, have been synthesized and shown to exhibit significant antibacterial activities against various bacterial strains, highlighting the potential pharmaceutical applications (Zhong-Cheng Song et al., 2009).
Anticancer Agent Design : Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, revealing the role of such derivatives in anticancer research (Vivek Kumar et al., 2009).
Chemical Synthesis and Characterization
Preparation of Heterocyclic Amino Acids : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, demonstrates the broad scope of chemical applications of tert-butoxycarbonyl protected azetidines in synthesizing functionalized amino acids (Karolina Dzedulionytė et al., 2021).
Synthesis of N,O-Protected Amino Acids : The scalable production of N,O-protected-(S)-2-methylserine, utilizing tert-butoxycarbonyl-protected derivatives, underscores the importance of these compounds in large-scale organic syntheses (M. Anson et al., 2011).
Development of Novel Tert-Butoxycarbonylation Reagents : The creation of new tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), exemplifies the evolving chemical methodologies using tert-butoxycarbonyl groups (Yukako Saito et al., 2006).
Chiroptical Properties of Amino Acid-Derived Polymers : Research into chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)-L-alanine, demonstrates the relevance of tert-butoxycarbonyl-protected amino acids in polymer science (Jinqing Qu, F. Sanda, & T. Masuda, 2009).
Mécanisme D'action
Target of Action
The primary target of “1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid” is amines . The compound, also known as “1-BOC-3-METHYLAZETIDINE-3-CARBOXYLIC ACID”, is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group . This protective group shields the amines from unwanted reactions during the synthesis process . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the synthesis pathway of organic compounds . By acting as a protective group for amines, it prevents unwanted reactions that could interfere with the desired synthesis . This allows for more precise control over the synthesis process and the final product .
Pharmacokinetics
It’s known that the compound is used in the synthesis of other compounds, rather than being administered directly . Therefore, its ADME properties would depend on the specific compounds it is used to synthesize .
Result of Action
The primary result of the compound’s action is the successful synthesis of the desired organic compound . By protecting amines from unwanted reactions, it allows for more precise control over the synthesis process . This can result in higher yields and purer final products .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base such as sodium hydroxide is also necessary for the compound to form a protective group . Furthermore, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the specific conditions of the synthesis process .
Safety and Hazards
The Boc group is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-5-10(4,6-11)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBDXQPGAIDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692850 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |
CAS RN |
887591-62-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)



![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)